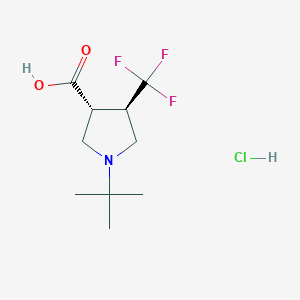
(3R,4R)-1-Tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4R)-1-Tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number 1807887-90-6 . It has a molecular weight of 219.59 .
Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., were not available in the sources I found .Aplicaciones Científicas De Investigación
However, understanding the broader context of scientific research involving related chemical compounds can provide insights into potential applications and areas of interest. For instance, research on organic acids, their derivatives, and fluorinated compounds often focuses on their applications in various domains such as material science, pharmaceuticals, and environmental sciences. These areas may include, but are not limited to:
Biodegradability and Environmental Impact : Research into the occurrence, fate, and behavior of parabens and other organic compounds in aquatic environments explores their biodegradability and potential as emerging contaminants. Studies like the one by Haman et al. (2015) provide insights into the persistence and environmental impact of certain chemical compounds, which may be relevant for understanding the ecological considerations of similar chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications : The development of biologically active compounds from plants, including various carboxylic acids and their analogs, has significant implications for the pharmaceutical industry. These compounds exhibit a range of biological activities, potentially serving as antioxidants, antimicrobial agents, or anticancer agents. For instance, the study by Godlewska-Żyłkiewicz et al. (2020) reviews the antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids, suggesting a method for evaluating the relationship between chemical structure and biological activity (Godlewska-Żyłkiewicz et al., 2020).
Industrial and Chemical Engineering Applications : The synthesis and application of organic acids in industrial processes, including their roles in material processing and chemical treatments, are critical areas of research. Alhamad et al. (2020) discuss the use of organic acids in acidizing operations for carbonate and sandstone formations, illustrating the versatility and importance of these compounds in enhancing industrial processes (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(3R,4R)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2.ClH/c1-9(2,3)14-4-6(8(15)16)7(5-14)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,15,16);1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMLNUBIXJXOCK-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@@H]([C@H](C1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-Tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

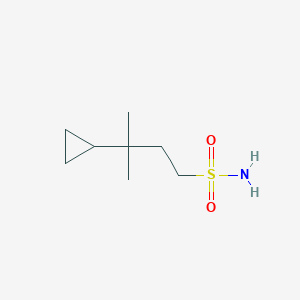

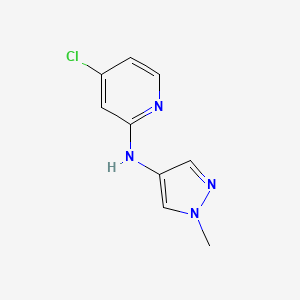
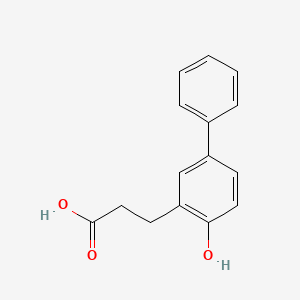
![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)


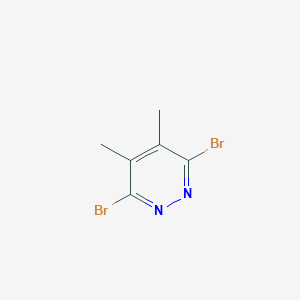


![3-[2-(2-Fluoroethyl)pyrazol-3-yl]propanoic acid](/img/structure/B2924540.png)
![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)